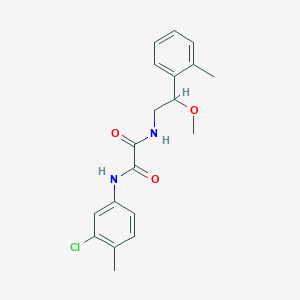

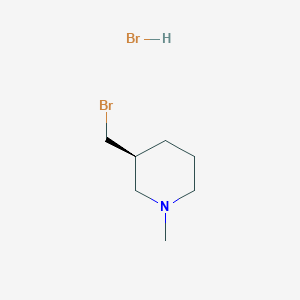

![molecular formula C21H24N6O2 B2447795 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide CAS No. 2310126-27-1](/img/structure/B2447795.png)

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Synthesis Analysis

A mixture of compound 2 (1 mmol), benzoyl chloride (1.2 mmol) and powdered sodium carbonate (1.2 mmol) in THF (5 mL) was stirred at ambient temperature for 6 h .Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group . The structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Physical And Chemical Properties Analysis

The compound has a melting point of 200 °C and a density of 1.28±0.1 g/cm3 . Its solubility in DMSO is 28.13 (Max Conc. mg/mL);100.0 (Max Conc. mM) and in Ethanol is 28.13 (Max Conc. mg/mL);100.0 (Max Conc. mM) .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazine moiety, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have been tested for their inhibitory action against strains of fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antitumor and Cytotoxic Activities

Another area of research involves the synthesis of compounds with [1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antitumor properties. These compounds have been demonstrated to exhibit significant cytotoxicity against various cancer cell lines, including human osteosarcoma (MG-63) and breast cancer (MCF-7), indicating their potential as antiproliferative agents in cancer therapy. Molecular docking studies further suggest that these compounds may interact with key proteins involved in cancer cell proliferation, offering insights into their mechanism of action and paving the way for the development of new therapeutic agents (Kamal, Kumar, Bhardwaj, Saraf, Kumar, Pandit, Kaur, Chetti, & Beura, 2020).

Antioxidant Properties

Research on [1,2,4]triazolo and pyridazine derivatives has also highlighted their antioxidant capabilities. Synthesized compounds bearing these moieties have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, showing significant antioxidant activity in assays. This suggests their potential utility in developing treatments for diseases where oxidative stress plays a critical role, such as neurodegenerative disorders, cardiovascular diseases, and inflammation-related conditions (Shakir, Ali, & Hussain, 2017).

Herbicidal Activity

In the field of agriculture, compounds with structures related to N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide have been investigated for their herbicidal activity. These studies have found that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal effects on a broad spectrum of vegetation at low application rates. This indicates the potential of such compounds to be developed into effective herbicides for agricultural use, contributing to weed management practices that are crucial for crop production (Moran, 2003).

Orientations Futures

The compound and its derivatives have profound importance in drug design, discovery and development . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function or activity of these targets.

Biochemical Pathways

For example, as an enzyme inhibitor, it could alter metabolic pathways or signaling cascades regulated by these enzymes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.

Result of Action

These could include the inhibition of enzyme activity, alteration of cellular signaling pathways, and potential cytotoxic effects .

Propriétés

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-25(21(28)15-6-8-17(29-2)9-7-15)16-12-26(13-16)19-11-10-18-22-23-20(27(18)24-19)14-4-3-5-14/h6-11,14,16H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTGQGLBHGUFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

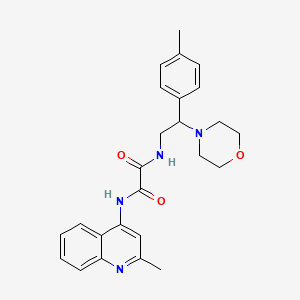

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

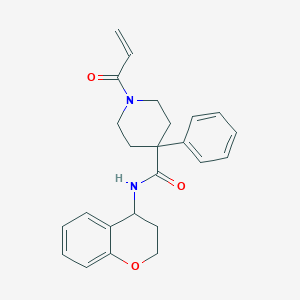

![5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2447716.png)

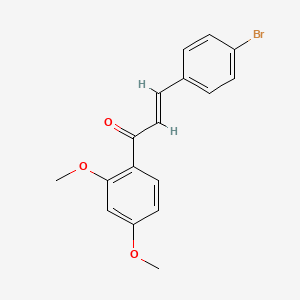

![4-chloro-N-[(4-methoxyphenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2447724.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)